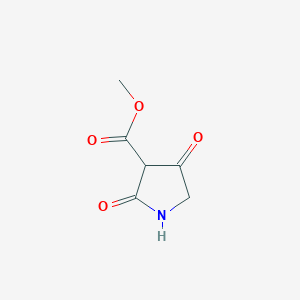![molecular formula C14H14O3S B2684982 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid CAS No. 696648-05-2](/img/structure/B2684982.png)
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid is an organic compound with the molecular formula C14H14O3S and a molecular weight of 262.32 g/mol . This compound is characterized by a furoic acid core substituted with a 4-methylbenzylthio group. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid typically involves the following steps:
Formation of the Furoic Acid Core: The furoic acid core can be synthesized through the oxidation of furfural using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions.
Thioether Formation: The 4-methylbenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-methylbenzyl chloride with a thiol, such as thiourea, to form the corresponding thioether.
Coupling Reaction: The final step involves coupling the furoic acid core with the 4-methylbenzylthio group. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反応の分析
Types of Reactions
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.
Substitution: Amines or alcohols; typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Corresponding substituted thioethers or thioesters.
科学的研究の応用
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid has several scientific research applications:
Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the furoic acid core can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Methylbenzylthioacetic acid: Similar structure but with an acetic acid core instead of a furoic acid core.
2-Furoic acid: Lacks the 4-methylbenzylthio group, making it less hydrophobic and less reactive in certain chemical reactions.
Benzylthioacetic acid: Similar to 4-methylbenzylthioacetic acid but without the methyl group on the benzyl ring.
Uniqueness
5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid is unique due to the presence of both the furoic acid core and the 4-methylbenzylthio group. This combination imparts distinct chemical and biological properties, such as enhanced hydrophobicity and reactivity, making it a valuable compound in various research applications.
特性
IUPAC Name |
5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-2-4-11(5-3-10)8-18-9-12-6-7-13(17-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCOKVKQDPXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2684899.png)
![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)


![2-Cyclopentyl-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2684904.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684907.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2684911.png)

![7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one](/img/structure/B2684915.png)

![Ethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2684918.png)

